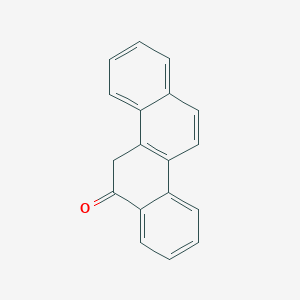
Chrysen-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysen-6(5H)-one is a polycyclic aromatic ketone with a molecular formula of C18H12O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in fossil fuels and its formation during the incomplete combustion of organic matter
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysen-6(5H)-one can be synthesized through several methods, including:
Oxidation of Chrysene: One common method involves the oxidation of chrysene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This reaction introduces a ketone functional group at the 6-position of the chrysene molecule.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of chrysene using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction also results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Chrysen-6(5H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, Chrysen-6-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Chrysen-6-ol.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chrysen-6(5H)-one has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential anticancer properties and its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Chrysen-6(5H)-one involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, this compound may interact with enzymes involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Chrysen-6(5H)-one can be compared with other polycyclic aromatic ketones and hydrocarbons, such as:
Chrysene: The parent compound, which lacks the ketone functional group.
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Phenanthrene: A simpler PAH with three fused aromatic rings.
This compound is unique due to the presence of the ketone functional group at the 6-position, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar PAHs.
Properties
CAS No. |
147049-83-0 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
5H-chrysen-6-one |
InChI |
InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-10H,11H2 |
InChI Key |
ORPVFFVNUGRIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
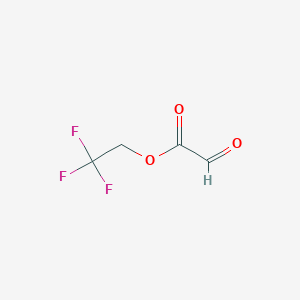
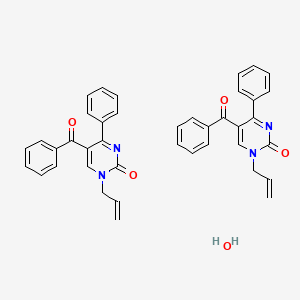
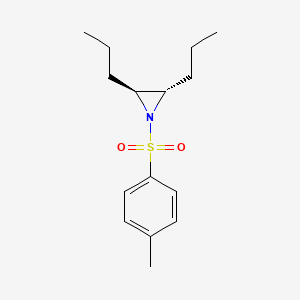
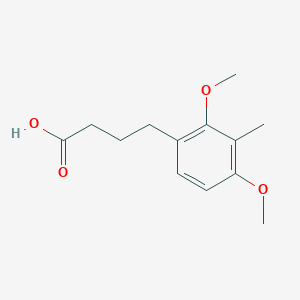
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
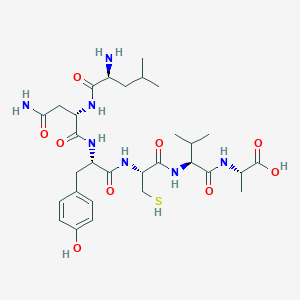
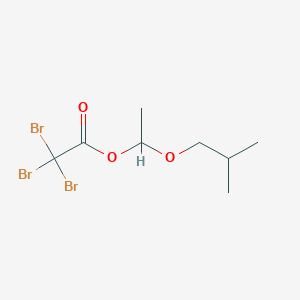
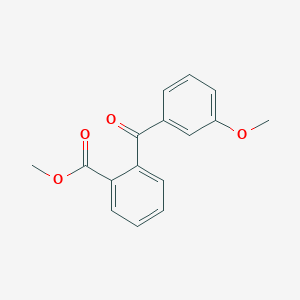
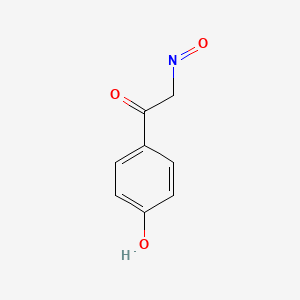
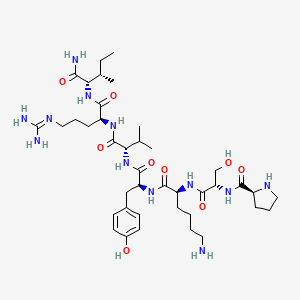
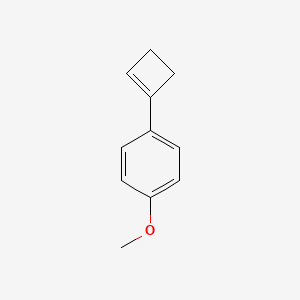
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
